3-(1,2,4-Thiadiazol-5-yl)propan-1-amine
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Overview
Description
3-(1,2,4-Thiadiazol-5-yl)propan-1-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2,4-thiadiazole-5-carboxylic acid with a suitable amine, such as propan-1-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Thiadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1,2,4-Thiadiazol-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring can form hydrogen bonds and other interactions with biological targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazol-2-yl)propan-1-amine: Similar structure but with a thiazole ring instead of a thiadiazole ring.
2-(1,2,4-Thiadiazol-5-yl)ethanamine: Similar structure but with an ethanamine group instead of a propan-1-amine group.
Uniqueness
3-(1,2,4-Thiadiazol-5-yl)propan-1-amine is unique due to its specific combination of the thiadiazole ring and the propan-1-amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H9N3S |
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Molecular Weight |
143.21 g/mol |
IUPAC Name |
3-(1,2,4-thiadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C5H9N3S/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2 |
InChI Key |
CAIMHPHXGUYMIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=N1)CCCN |
Origin of Product |
United States |
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